molecular formula C43H32O20 B1259011 Theaflavin-3,3'-digallate

Theaflavin-3,3'-digallate

Cat. No.: B1259011
M. Wt: 868.7 g/mol
InChI Key: FJYGFTHLNNSVPY-BBXLVSEPSA-N
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Description

Theaflavin 3,3’-digallate is a polyphenolic compound predominantly found in black tea. It is one of the major theaflavins, which are formed during the fermentation process of tea leaves. This compound is known for its potent antioxidant, anti-inflammatory, and antiviral properties . It has garnered significant attention in scientific research due to its potential health benefits, including cancer prevention and cardiovascular protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Theaflavin 3,3’-digallate can be synthesized through the enzymatic oxidation of catechins, specifically epigallocatechin gallate and epicatechin gallate. The process involves the use of polyphenol oxidase enzymes, which facilitate the formation of theaflavins under controlled conditions. The optimal conditions for this reaction include a pH of 4.0, a temperature of 25°C, and a reaction time of 30 minutes .

Industrial Production Methods: Industrial production of theaflavin 3,3’-digallate typically involves the fermentation of tea leaves. During this process, catechins in the leaves are oxidized by naturally occurring enzymes, leading to the formation of theaflavins. The efficiency of this process can be enhanced by optimizing the conditions under which fermentation occurs, such as controlling temperature, humidity, and oxygen levels .

Chemical Reactions Analysis

Types of Reactions: Theaflavin 3,3’-digallate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and stability.

Common Reagents and Conditions:

    Oxidation: Theaflavin 3,3’-digallate can be oxidized using reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts such as polyphenol oxidase.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxyl or amino groups under mild acidic or basic conditions.

Major Products: The major products formed from these reactions include various theaflavin derivatives, which retain the core structure of theaflavin 3,3’-digallate but exhibit different functional groups that can enhance or modify its biological activity .

Mechanism of Action

Theaflavin 3,3’-digallate exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Theaflavin 3,3’-digallate is unique among theaflavins due to its potent biological activities. Similar compounds include:

Theaflavin 3,3’-digallate stands out due to its dual gallate groups, which significantly enhance its biological activities, making it a compound of great interest in various fields of research .

Properties

Molecular Formula

C43H32O20

Molecular Weight

868.7 g/mol

IUPAC Name

[3-hydroxy-5-oxo-4-(3,4,5-trihydroxybenzoyl)oxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-29(52)39(60-32(21)9-17)14-1-19-20(40-30(53)13-22-24(47)8-18(45)10-33(22)61-40)11-31(54)41(63-43(59)16-4-27(50)37(56)28(51)5-16)35(19)38(57)34(6-14)62-42(58)15-2-25(48)36(55)26(49)3-15/h1-11,29-30,39-40,44-56H,12-13H2/t29-,30-,39-,40-/m1/s1

InChI Key

FJYGFTHLNNSVPY-BBXLVSEPSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)OC(=O)C8=CC(=C(C(=C8)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)OC(=O)C8=CC(=C(C(=C8)O)O)O)O

Synonyms

theaflavin-3,3'-digallate

Origin of Product

United States

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